![molecular formula C27H22FN3O3 B2769718 3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 872198-36-2](/img/structure/B2769718.png)

3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

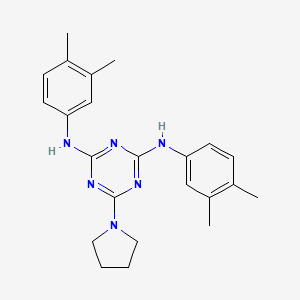

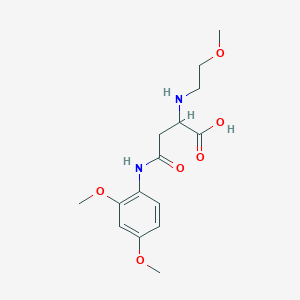

3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H22FN3O3 and its molecular weight is 455.489. The purity is usually 95%.

BenchChem offers high-quality 3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformations

Quinoline derivatives, including those structurally related to the specified compound, are known for their applications as efficient fluorophores in biochemistry and medicine for studying various biological systems. Their synthesis involves reactions with aminobenzoic acids, aiming to obtain new derivatives with potential as antioxidants and radioprotectors due to their structural properties (Aleksanyan & Hambardzumyan, 2013).

Antitubercular Activity

Hexahydro-2H-pyrano[3,2-c]quinoline analogues, synthesized through a one-pot Povarov reaction, have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Certain derivatives showed significant activity, highlighting the potential therapeutic applications of these compounds in treating tuberculosis (Kantevari et al., 2011).

Ligand for Estrogen Receptor

Novel classes of pyrazolo[4,3-c]quinoline derivatives have been prepared, aiming to act as potential ligands for the estrogen receptor. These compounds, through specific synthesis routes, exhibit interesting regioselectivity and reaction mechanism features (Kasiotis, Fokialakis, & Haroutounian, 2006).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar to the specified compound, have been tested for cytotoxicity against various cancer cell lines. These studies aim to identify potential anticancer agents based on their growth inhibitory properties (Deady et al., 2003).

Fluorescent Probes

2-Phenylbenzo[g]quinoxaline derivatives have been developed as viscosity-sensitive fluorescent probes. These compounds, with modifications like hydroxy and dimethylaminophenyl groups, show a sensitive fluorescence response to viscosity, making them useful for detecting changes in biological systems (Wang et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombosis and hemostasis .

Mode of Action

The compound acts as a PAR4 antagonist . It binds to the receptor, blocking its activation and preventing downstream signaling . This results in an effective antiplatelet aggregation activity .

Biochemical Pathways

Upon binding to PAR4, the compound inhibits the activation of the Gq and Gi pathways . These pathways are involved in platelet activation and aggregation, a key process in thrombosis .

Pharmacokinetics

The compound exhibits good metabolic stability in human liver microsomes, with a half-life (T1/2) of 97.6 minutes for the isomer 36 . It also displays good oral pharmacokinetic (PK) profiles in mice, with a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% .

Result of Action

The compound’s action results in effective in vitro antiplatelet activity . The isomers 36 and 37 of the compound exhibit potent antiplatelet activity, with IC50 values of 26.13 nM and 14.26 nM respectively . This suggests that the compound could be a potential therapeutic agent for arterial thrombotic diseases .

Action Environment

properties

IUPAC Name |

14-(4-ethoxyphenyl)-17-[(3-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22FN3O3/c1-2-32-20-8-6-18(7-9-20)26-22-16-31(15-17-4-3-5-19(28)12-17)23-14-25-24(33-10-11-34-25)13-21(23)27(22)30-29-26/h3-9,12-14,16H,2,10-11,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQMFCQMARDHHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2769635.png)

![2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2769636.png)

![tert-butyl N-[N'-(3-aminopropyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B2769639.png)

![5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2769644.png)

![3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769645.png)

![(E)-methyl 3-(2-(4-(tert-butyl)phenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2769651.png)

![(E)-4-(Dimethylamino)-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-enamide](/img/structure/B2769652.png)

![2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2769654.png)